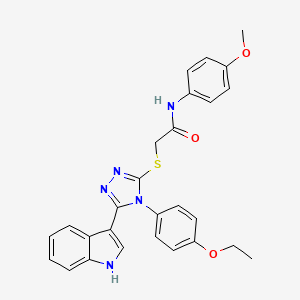

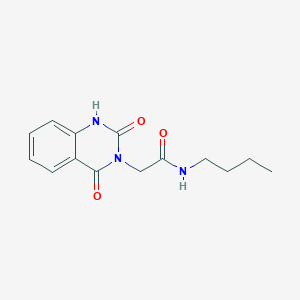

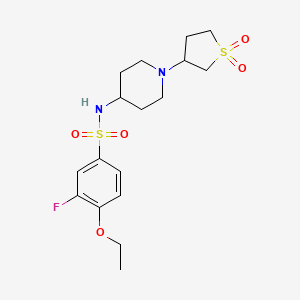

![molecular formula C14H20N2O4S B2785130 methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 551920-82-2](/img/structure/B2785130.png)

methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. This drug works by inhibiting platelet aggregation, which reduces the risk of thrombotic events.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form N-(4-methylphenyl)sulfonyl)piperidine. This intermediate is then reacted with methyl isocyanate to form the final product, methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate.

Starting Materials

4-methylbenzenesulfonyl chloride, piperidine, methyl isocyanate

Reaction

Step 1: 4-methylbenzenesulfonyl chloride is added dropwise to a solution of piperidine in anhydrous dichloromethane at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature., Step 2: The resulting N-(4-methylphenyl)sulfonyl)piperidine is isolated by filtration and washed with cold dichloromethane., Step 3: N-(4-methylphenyl)sulfonyl)piperidine is dissolved in anhydrous dichloromethane and cooled to 0°C to 5°C. Methyl isocyanate is added dropwise to the reaction mixture and stirred for 2 hours at room temperature., Step 4: The final product, methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate, is isolated by filtration and washed with cold dichloromethane.

Mecanismo De Acción

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate works by irreversibly binding to the P2Y12 receptor on platelets, which inhibits platelet aggregation. This reduces the risk of thrombotic events in patients with cardiovascular diseases.

Efectos Bioquímicos Y Fisiológicos

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has been shown to reduce platelet aggregation and inhibit thrombus formation. This reduces the risk of thrombotic events in patients with cardiovascular diseases. methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has also been shown to reduce inflammation and oxidative stress in patients with cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate is a widely used antiplatelet drug that has been extensively studied for its efficacy in preventing thrombotic events in patients with cardiovascular diseases. However, there are some limitations to using methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in lab experiments. For example, the irreversible binding of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate to the P2Y12 receptor can make it difficult to study the effects of other drugs on platelet aggregation.

Direcciones Futuras

There are several future directions for research on methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate. One direction is to study the efficacy of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in combination with other antiplatelet drugs. Another direction is to study the long-term effects of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate on cardiovascular outcomes. Additionally, there is a need for research on the optimal dosing of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in different patient populations.

Aplicaciones Científicas De Investigación

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has been extensively studied for its efficacy in preventing thrombotic events in patients with cardiovascular diseases. It has been shown to reduce the risk of myocardial infarction, stroke, and death in patients with acute coronary syndrome. methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has also been studied for its efficacy in preventing restenosis after percutaneous coronary intervention.

Propiedades

IUPAC Name |

methyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-11-3-5-13(6-4-11)21(18,19)16-9-7-12(8-10-16)15-14(17)20-2/h3-6,12H,7-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUMEQHHXBLUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

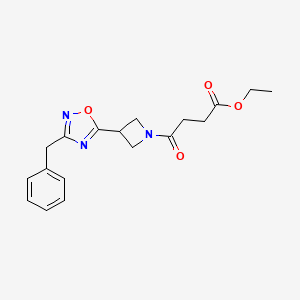

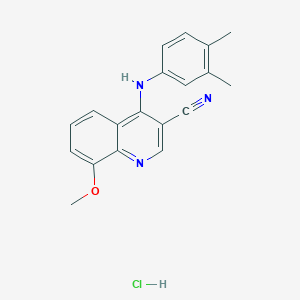

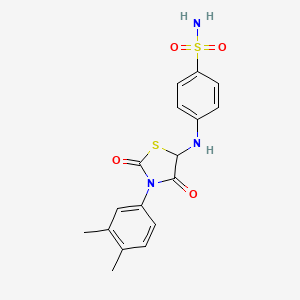

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)

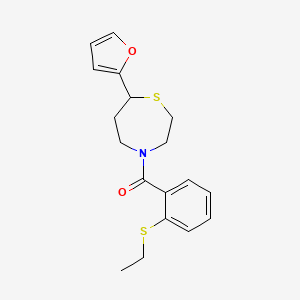

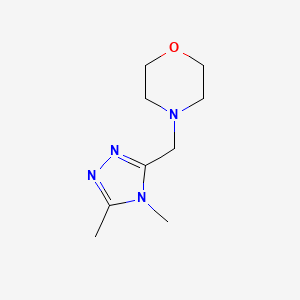

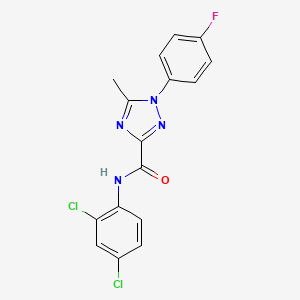

![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)

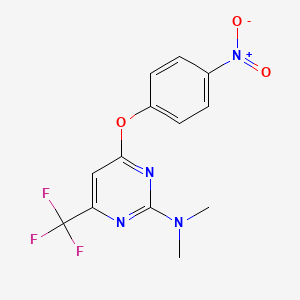

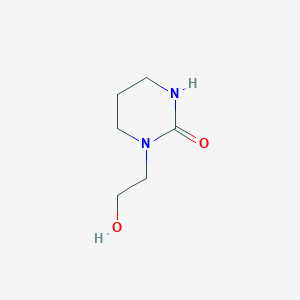

![N-cyclohexyl-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B2785061.png)